2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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Overview
Description
The compound 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidine ring, a trifluoromethyl group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the trifluoromethyl and fluorophenyl groups. Common reagents used in these reactions include thioamides, fluorobenzenes, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
The compound 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-chlorophenyl)ethanamide
- (2Z)-2-[2,4-dioxo-3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,3-thiazolidin-5-ylidene]-N-(4-bromophenyl)ethanamide
Uniqueness
The uniqueness of 2-[(5Z)-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O4S/c21-12-4-6-13(7-5-12)25-16(28)9-15-18(30)27(19(31)32-15)10-17(29)26-14-3-1-2-11(8-14)20(22,23)24/h1-9H,10H2,(H,25,28)(H,26,29)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIGFEFPBKIFHI-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)F)SC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)F)/SC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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